Computed Lipophilicity (XLogP3‑AA) of 3‑(3‑Methylpyridin‑2‑yl)propanenitrile vs. 3‑(3‑Methylpyridin‑2‑yl)‑3‑oxopropanenitrile
The target compound exhibits a computed XLogP3‑AA value of 1.2, whereas the β‑ketonitrile analog 3‑(3‑methylpyridin‑2‑yl)‑3‑oxopropanenitrile (CAS 59718‑85‑3) shows a substantially higher computed XLogP of approximately 1.8 [1][2]. This 0.6‑unit increase in lipophilicity for the keto analog arises from the electron‑withdrawing effect of the carbonyl, which reduces hydrogen‑bond acceptor polarizability and increases hydrophobicity.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 3‑(3‑Methylpyridin‑2‑yl)‑3‑oxopropanenitrile: XLogP ≈ 1.8 |
| Quantified Difference | Δ ≈ 0.6 units (lower for target) |
| Conditions | Computed by PubChem XLogP3 3.0 / EPA DSSTox models |
Why This Matters
A lower LogP can translate into improved aqueous solubility and reduced non‑specific cellular binding, critical parameters for fragment‑based screening and early‑stage medicinal chemistry optimization.
- [1] PubChem. Compound Summary for CID 14687221, 3-(3-Methylpyridin-2-yl)propanenitrile. XLogP3‑AA. https://pubchem.ncbi.nlm.nih.gov/compound/14687221 (accessed 2026-04-24). View Source
- [2] EPA CompTox Chemicals Dashboard. 3‑(3‑Methylpyridin‑2‑yl)‑3‑oxopropanenitrile (DTXSID20222476). XLogP3. https://comptox.epa.gov/dashboard/chemical/properties/DTXSID20222476 (accessed 2026-04-24). View Source
